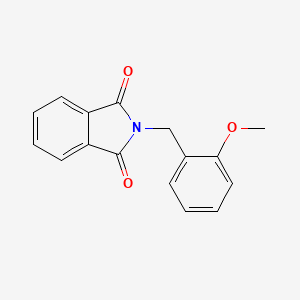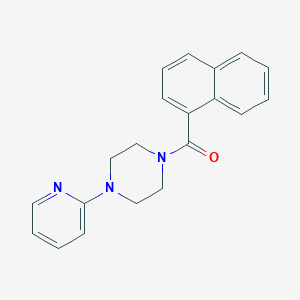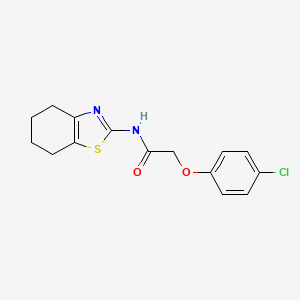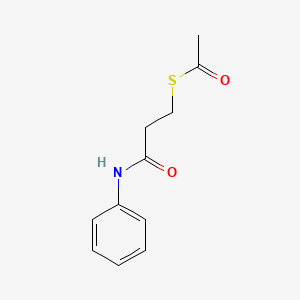![molecular formula C21H22O4 B5844909 7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5844909.png)
7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one, also known as Daphnetin, is a natural coumarin derivative found in several plants, including Daphne odora and Justicia procumbens. It has been widely studied for its potential therapeutic applications due to its various biological activities.
Wirkmechanismus
The mechanism of action of 7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is not fully understood, but it is believed to exert its biological effects through several pathways. 7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. It also activates the AMPK pathway, which regulates glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to improve glucose metabolism and to have neuroprotective effects. 7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one in lab experiments is its wide range of biological activities, which makes it a versatile tool for investigating various biological processes. However, one of the limitations of using 7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including inflammation, cancer, and neurodegenerative diseases. Another area of interest is its potential as a tool for investigating various biological processes, such as glucose metabolism and energy homeostasis. Further studies are needed to fully understand the mechanism of action of 7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one and its potential therapeutic applications.
Synthesemethoden
7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one can be synthesized through several methods, including isolation from natural sources, chemical synthesis, and microbial transformation. The most common method for synthesizing 7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is through chemical synthesis, which involves the condensation of 4-hydroxycoumarin and 4-methoxybenzaldehyde in the presence of a base catalyst such as potassium carbonate.
Wissenschaftliche Forschungsanwendungen
7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been widely studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have neuroprotective effects and to improve glucose metabolism. 7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications.
Eigenschaften
IUPAC Name |
7-[(4-methoxyphenyl)methoxy]-8-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-4-5-16-12-20(22)25-21-14(2)19(11-10-18(16)21)24-13-15-6-8-17(23-3)9-7-15/h6-12H,4-5,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRHTPGVOUKXTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(hydroxymethyl)phenyl]-4-methoxybenzamide](/img/structure/B5844835.png)

![ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5844847.png)
![N-[4-(diethylamino)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B5844853.png)
![N-[4-(isobutyrylamino)phenyl]-4-isopropylbenzamide](/img/structure/B5844855.png)

![3-{[(4-fluoro-1-naphthyl)methyl]thio}-4-methyl-4H-1,2,4-triazole](/img/structure/B5844864.png)
![ethyl 4-{[(4-fluorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5844869.png)


![methyl 3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate](/img/structure/B5844926.png)
![2-amino-1-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B5844939.png)
![4-[(2-chloro-3-phenylacryloyl)amino]benzamide](/img/structure/B5844945.png)